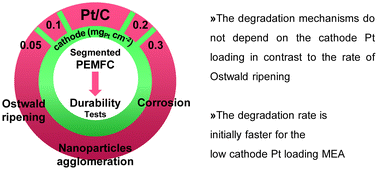Does the platinum-loading in proton-exchange membrane fuel cell cathodes influence the durability of the membrane-electrode assembly?†
Industrial Chemistry & Materials Pub Date: 2023-08-11 DOI: 10.1039/D3IM00059A
Abstract
MEAs with various cathode Pt loadings were elaborated and aged using a multiple-stressor accelerated stress test (AST) in a segmented PEMFC. The thinnest (lowest Pt loading) cathodes have lower initial activity, owing to larger oxygen reduction reaction hindrance and oxygen transport resistance. Although the lowest cathode Pt loadings initially degrade faster, the overall loss of ECSA at end-of-test is nearly similar whatever the cathode Pt loading, with no local heterogeneities of aging detected along the gas channels. The cathode Pt/C catalyst degrades mostly by Ostwald ripening (which seems more pronounced for lower cathode Pt loading) and nanoparticles agglomeration, owing to superficial carbon functionalization and related Pt crystallite migration: no consequent carbon corrosion is witnessed in this AST. Also, the oxidized Pt2+ ions formed by Pt corrosion diffuse/migrate roughly in a similar manner through the membrane for all cathode Pt loadings, and are re-deposited by crossover H2 close to the cathode|membrane interface. Overall, the mechanisms of Pt/C degradation are not depending on the cathode Pt loading for the chosen AST.
Keywords: Proton exchange membrane fuel cells (PEMFC); Cathode catalyst layer (CL); Platinum loading; Durability.


Recommended Literature
- [1] BODIPY dyes with β-conjugation and their applications for high-efficiency inverted small molecule solar cells†
- [2] An ab initio investigation of zinc chloro complexes†‡§
- [3] Inside front cover
- [4] Bacteriological
- [5] Accurate quantitative analysis of metal oxides by laser-induced breakdown spectroscopy with a fixed plasma temperature calibration method
- [6] A novel mesoporous hydrogen-bonded organic framework with high porosity and stability†
- [7] Inside front cover
- [8] Clarification of the effects of topological isomers on the mechanical strength of comb polyurethane†
- [9] A non-heme dinuclear iron(ii) complex containing a single, unsupported hydroxo bridge†‡
- [10] Fluid release pressure for nanochannels: the Young–Laplace equation using the effective contact angle†
Journal Name:Industrial Chemistry & Materials
Research Products
-
CAS no.: 112-45-8
-
CAS no.: 2724-69-8
-
Diethylene glycol diethyl ether
CAS no.: 112-36-7
-
CAS no.: 3377-71-7
-
CAS no.: 3430-23-7
-
CAS no.: 122-31-6
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6









